3-(tert-Butyl)-5-(2-pyridyl)phenylboronic Acid Pinacol Ester
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Overview
Description
3-(tert-Butyl)-5-(2-pyridyl)phenylboronic Acid Pinacol Ester is a boronic ester compound widely used in organic synthesis. Boronic esters, including pinacol boronic esters, are highly valuable building blocks in organic chemistry due to their stability and versatility . This compound is particularly notable for its role in Suzuki-Miyaura coupling reactions, which are essential for forming carbon-carbon bonds in complex organic molecules .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-(tert-Butyl)-5-(2-pyridyl)phenylboronic Acid Pinacol Ester typically involves the borylation of an appropriate aryl halide with a boronic acid derivative. One common method is the palladium-catalyzed cross-coupling reaction between an aryl halide and bis(pinacolato)diboron under basic conditions . The reaction is usually carried out in the presence of a palladium catalyst, such as Pd(PPh3)4, and a base like potassium carbonate in a solvent like toluene or dioxane .
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. Flow microreactor systems have been developed to enhance the efficiency and sustainability of the synthesis process . These systems allow for better control over reaction conditions, leading to higher yields and reduced waste .
Chemical Reactions Analysis
Types of Reactions
3-(tert-Butyl)-5-(2-pyridyl)phenylboronic Acid Pinacol Ester undergoes various chemical reactions, including:
Oxidation: The boronic ester can be oxidized to form the corresponding phenol.
Reduction: It can be reduced to form the corresponding borane.
Substitution: The boronic ester group can be substituted with other functional groups through reactions like Suzuki-Miyaura coupling.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide or other oxidizing agents.
Reduction: Lithium aluminum hydride or other reducing agents.
Substitution: Palladium catalysts and bases like potassium carbonate.
Major Products
Oxidation: Phenol derivatives.
Reduction: Borane derivatives.
Substitution: Various substituted aromatic compounds.
Scientific Research Applications
3-(tert-Butyl)-5-(2-pyridyl)phenylboronic Acid Pinacol Ester has numerous applications in scientific research:
Chemistry: Used in the synthesis of complex organic molecules through Suzuki-Miyaura coupling reactions.
Biology: Employed in the development of biologically active compounds and pharmaceuticals.
Medicine: Utilized in the synthesis of drug candidates and medicinal chemistry research.
Industry: Applied in the production of advanced materials and polymers.
Mechanism of Action
The mechanism of action of 3-(tert-Butyl)-5-(2-pyridyl)phenylboronic Acid Pinacol Ester primarily involves its role as a reagent in Suzuki-Miyaura coupling reactions. The boronic ester group reacts with aryl halides in the presence of a palladium catalyst to form carbon-carbon bonds . This reaction proceeds through a series of steps, including oxidative addition, transmetalation, and reductive elimination, ultimately forming the desired product .
Comparison with Similar Compounds
Similar Compounds
- Phenylboronic Acid Pinacol Ester
- 4-(tert-Butyl)phenylboronic Acid Pinacol Ester
- 2-Pyridylboronic Acid Pinacol Ester
Uniqueness
3-(tert-Butyl)-5-(2-pyridyl)phenylboronic Acid Pinacol Ester is unique due to the presence of both tert-butyl and pyridyl groups, which enhance its reactivity and stability compared to other boronic esters . The combination of these functional groups makes it particularly useful in complex organic synthesis and medicinal chemistry .
Properties
Molecular Formula |
C21H28BNO2 |
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Molecular Weight |
337.3 g/mol |
IUPAC Name |
2-[3-tert-butyl-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl]pyridine |
InChI |
InChI=1S/C21H28BNO2/c1-19(2,3)16-12-15(18-10-8-9-11-23-18)13-17(14-16)22-24-20(4,5)21(6,7)25-22/h8-14H,1-7H3 |
InChI Key |
SLYUTAYMYWJWMA-UHFFFAOYSA-N |
Canonical SMILES |
B1(OC(C(O1)(C)C)(C)C)C2=CC(=CC(=C2)C(C)(C)C)C3=CC=CC=N3 |
Origin of Product |
United States |
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